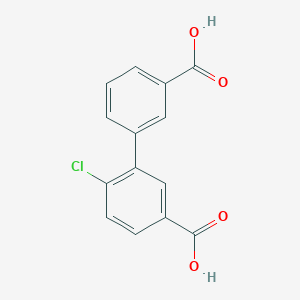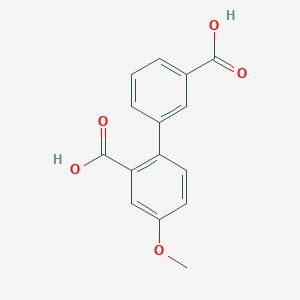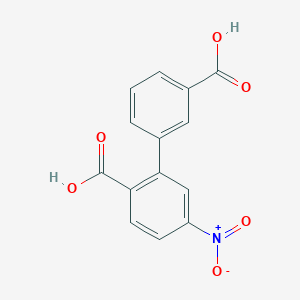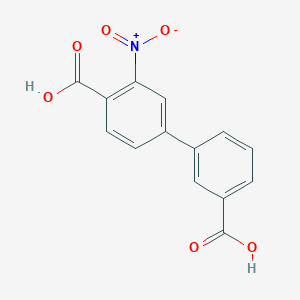
2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carboxyphenyl)-6-chlorobenzoic acid, 95% (2-CPCB-95%) is a chemical compound that has a wide range of applications in the scientific research field. It has been used in various studies to investigate the biochemical and physiological effects of the compound on various systems.
科学的研究の応用
2-CPCB-95% has been used in various scientific research applications, such as pharmacology, biochemistry, and toxicology. It has been used to study the effects of different compounds on various biochemical pathways and physiological systems. For example, it has been used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain chemicals on the immune system. In addition, it has been used to study the biochemical and physiological effects of certain environmental toxins on various systems.
作用機序
2-CPCB-95% has been shown to act as a competitive inhibitor of enzymes involved in the metabolism of certain compounds. This inhibition is believed to occur through a mechanism of competitive inhibition, in which the 2-CPCB-95% molecule binds to the active site of the enzyme and prevents the substrate from binding. This inhibition can lead to an increase or decrease in the metabolic rate of certain compounds, depending on the concentration of the 2-CPCB-95%.
Biochemical and Physiological Effects
2-CPCB-95% has been shown to have various biochemical and physiological effects on various systems. For example, it has been shown to have an inhibitory effect on the metabolism of certain drugs, as well as an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. In addition, it has been shown to have an inhibitory effect on certain biochemical pathways, such as the production of certain neurotransmitters and hormones. Furthermore, it has been shown to have an inhibitory effect on certain physiological systems, such as the cardiovascular system and the immune system.
実験室実験の利点と制限
2-CPCB-95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is relatively non-toxic and has low levels of toxicity in humans. However, there are several limitations to the use of 2-CPCB-95%, such as its limited solubility in aqueous solutions and its potential to form insoluble complexes with certain compounds.
将来の方向性
There are several potential future directions for the use of 2-CPCB-95%. For example, it could be used to study the effects of certain compounds on the cardiovascular system, as well as to study the effects of certain compounds on the immune system. In addition, it could be used to study the effects of certain environmental toxins on various biochemical pathways and physiological systems. Furthermore, it could be used in drug development, as it has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of certain compounds. Finally, it could be used to study the effects of certain compounds on the central nervous system.
合成法
2-CPCB-95% can be synthesized from the reaction of 2,6-dichlorobenzoic acid and 3-chloro-4-hydroxybenzaldehyde. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a Lewis acid such as zinc chloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, in which the Lewis acid acts as a catalyst. The reaction is then followed by a purification step, typically by recrystallization, to obtain the desired compound.
特性
IUPAC Name |
2-(3-carboxyphenyl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNTGIAPUTBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689905 |
Source


|
| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-24-6 |
Source


|
| Record name | 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














